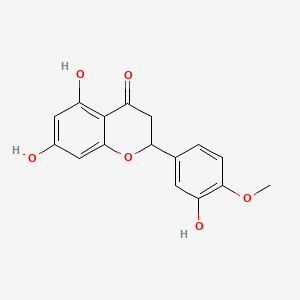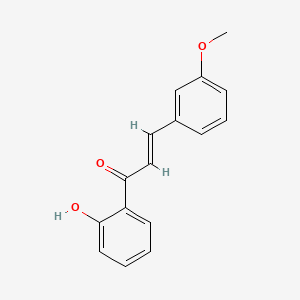
Isoaloeresin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoaloeresin D is a chemical compound found in Aloe vera . It is one of the most significant active constituents of Aloe vera .
Molecular Structure Analysis
The molecular formula of Isoaloeresin D is C29H32O11 . It has a molecular weight of 556.55778 g/mol . The IUPAC name is (2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-{2-[(2S)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxo-4H-chromen-8-yl}oxan-3-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate . The Isoaloeresin D molecule contains a total of 75 bonds .
Chemical Reactions Analysis
While specific chemical reactions involving Isoaloeresin D are not mentioned in the sources I found, it’s known that Isoaloeresin D is one of the active constituents of Aloe vera, which has various pharmacological activities .
Aplicaciones Científicas De Investigación
Isolation and Purification Techniques
- Isoaloeresin D can be efficiently isolated and purified from Aloe vera using high-speed counter-current chromatography (HSCCC). This technique has shown to be effective for its industrial production, separating isoaloeresin D with a high purity of 98.6% (W. Jinzhi et al., 2010).
- Another method involves the optimization of the preparation of a bioactive chromone from Aloe barbadensis Miller by acid-catalyzed hydrolysis of isoaloeresin D. This process was enhanced using response surface methodology (RSM) and reversed-phase flash chromatography, yielding a high-purity compound (J. Zhong et al., 2015).
Chemical Composition Studies
- Medium pressure preparative liquid chromatography (MPLC) has been utilized to isolate aloins A and B and isoaloeresin D from Aloe vera. This method proved convenient and efficient for obtaining active constituents with high purity, which can aid in investigating the constituents and activities of Aloe vera (Wan Jin-zhi, 2011).
Pharmacological Activity Screening
- The study of isoaloeresin D's derivatives, such as 8-C-glucosyl-7-O-methyl-(S)-aloesol, prepared from Aloe barbadensis Miller, indicates potential for pharmacological activity screening. These derivatives are useful for exploring the medicinal properties of compounds derived from isoaloeresin D (J. Zhong et al., 2015).
Propiedades
Número CAS |
181489-99-6 |
|---|---|
Nombre del producto |
Isoaloeresin D |
Fórmula molecular |
C29H32O11 |
Peso molecular |
556.56 |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2S)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6+/t15-,21+,25+,26-,28-,29+/m0/s1 |
SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



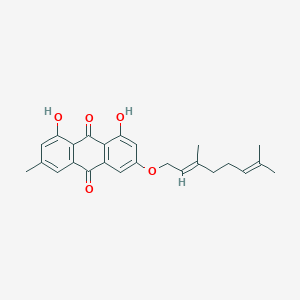


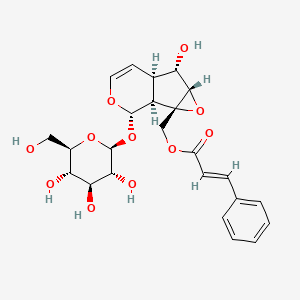
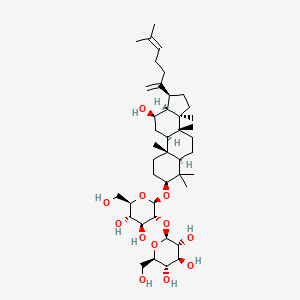
![7H-Furo[3,2-g][1]benzopyran-7-one, 4,5,6-trimethoxy-](/img/structure/B600434.png)

